molecular formula C15H29NSSn B2968939 5-(Tributylstannyl)isothiazole CAS No. 1416853-22-9

5-(Tributylstannyl)isothiazole

Cat. No.: B2968939
CAS No.: 1416853-22-9
M. Wt: 374.17
InChI Key: PFOMGRUTPCHAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tributylstannyl)isothiazole is a chemical compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles. This compound is characterized by the presence of a tributylstannyl group attached to the isothiazole ring. Isothiazoles are known for their unique properties due to the presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship, making them valuable in medicinal chemistry and organic synthesis .

Scientific Research Applications

5-(Tributylstannyl)isothiazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of isothiazoles involves several steps, including nucleophilic addition, formation of the amide through a base-promoted C–C bond cleavage or hydration to iminodithioester, cyclization, and oxidation under air .

Future Directions

The field of isothiazole chemistry, including compounds like 5-(Tributylstannyl)isothiazole, is being intensively developed . Future investigations may focus on the synthesis of novel heterocyclic architectures based on isothiazole . The practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, also known as ‘green chemistry’, is another promising direction .

Chemical Reactions Analysis

5-(Tributylstannyl)isothiazole undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

5-(Tributylstannyl)isothiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

tributyl(1,2-thiazol-5-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMGRUTPCHAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of isothiazole (100 mg, 1.175 mmol) in anhydrous THF (2.0 mL) was added n-butyllithium (0.808 mL, 1.292 mmol) dropwise. The reaction mixture was stirred for 60 minutes at −78° C. A solution of tributylchlorostannane (0.380 mL, 1.410 mmol) in anhydrous THF (0.5 mL) was added, and the reaction mixture was stirred for 30 minutes at −78° C. The solution was allowed to warm to room temperature over a 1 hour period. Saturated aqueous sodium bicarbonate was added and the aqueous phase was extracted with EtOAc. The combined organic phase was dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo. The residue was purified by silica gel chromatography (Flash 60 column) eluting with hexane/EtOAc (19:1) to give the title compound as a pale yellow oil (139.3 mg, 32%). 1H NMR (500 MHz, CDCl3) δ ppm 0.90 (t, J=7.32 Hz, 9H), 1.14-1.20 (m, 6H), 1.28-1.39 (m, 6H), 1.51-1.62 (m, 6H), 7.27-7.32 (m, 1H), 8.66 (d, J=1.46 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.808 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
tributylchlorostannane
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.